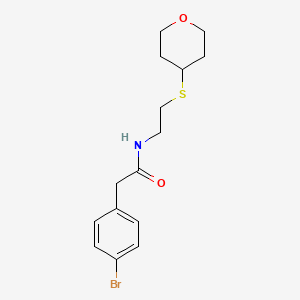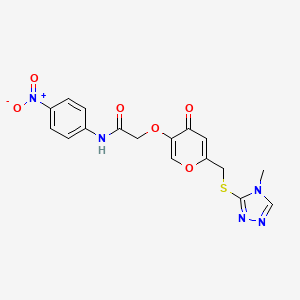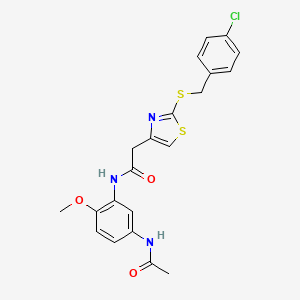
N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide" is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticancer, anticonvulsant, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves linear synthesis methods, where the core structure is built up through a series of chemical reactions. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Similarly, other acetamide derivatives have been synthesized and their structures established by MS, IR, CHN, and 1H NMR spectral data . These methods are likely applicable to the synthesis of the compound , with modifications to the starting materials and reaction conditions to accommodate the specific substituents present in its structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex, with various substituents influencing the overall conformation and intermolecular interactions. For example, in the crystal structure of related compounds, the acetamide moiety can adopt linearly extended or slightly bent conformations, with interplanar angles between amide groups influencing the overall shape . These structural details are crucial for understanding the biological activity of the compounds, as they can affect the way the molecule interacts with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can participate in a variety of chemical reactions, depending on their functional groups. Amidation reactions are commonly used to synthesize such compounds, often employing reagents like EDC and HOBt in solvents like acetonitrile . The presence of reactive groups such as thiol or halogen substituents can further influence the reactivity of the compound, potentially leading to additional chemical transformations or interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structures. These properties are important for the practical handling of the compounds and can affect their suitability for biological studies or therapeutic applications. Spectroscopic methods are typically used to characterize these properties, providing insights into the purity and identity of the synthesized compounds .
Relevant Case Studies
Several of the papers provided discuss the evaluation of acetamide derivatives for their biological activities. For example, novel acetamide derivatives have been screened for cytotoxicity against various cancer cell lines, with some compounds showing significant activity . Other studies have evaluated the anticonvulsant and anti-inflammatory properties of related compounds. These case studies highlight the potential therapeutic applications of acetamide derivatives and underscore the importance of understanding their synthesis, structure, and properties.
Applications De Recherche Scientifique
Comparative Metabolism in Liver Microsomes
A study by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, and metolachlor) by human and rat liver microsomes highlights the potential research interest in examining the metabolic pathways of similar compounds. This research provides insights into how these substances are processed biologically, which could be relevant for assessing the environmental impact and safety of chemicals related to N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).
Inhibition of Fatty Acid Synthesis
Another avenue of research involves the study of chloroacetamides like alachlor and metazachlor on fatty acid synthesis in green algae by Weisshaar and Böger (1989). Although this study does not directly involve N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide, it suggests a potential research application in exploring the effects of similar compounds on biochemical pathways in plants or microorganisms (Weisshaar & Böger, 1989).
Antimicrobial Activity of Cephalosporins
Research on the synthesis and evaluation of new cephalosporins exhibiting antimicrobial activity against Gram-positive bacteria, particularly methicillin-resistant staphylococci, by Lin et al. (1995), indicates a broader interest in developing and testing new antimicrobial agents. Although not directly related, studies on compounds like N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide could explore similar antimicrobial properties (Lin et al., 1995).
Anticancer Activity of Thiazole Derivatives
Evren et al. (2019) investigated new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. This type of research could be relevant for assessing the potential anticancer applications of related compounds, indicating a possible direction for the scientific investigation of N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Propriétés
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13(26)23-16-7-8-19(28-2)18(9-16)25-20(27)10-17-12-30-21(24-17)29-11-14-3-5-15(22)6-4-14/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRPNCKRFCTNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

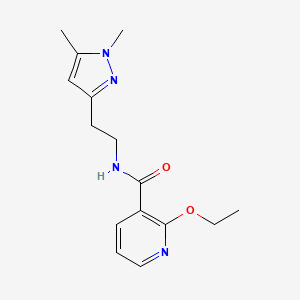
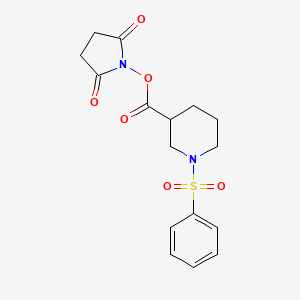
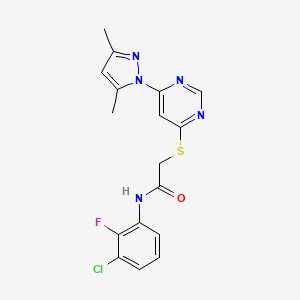
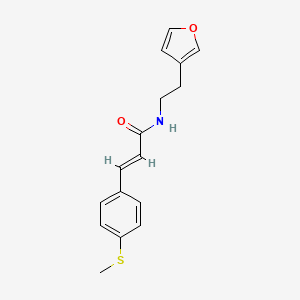
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)
![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

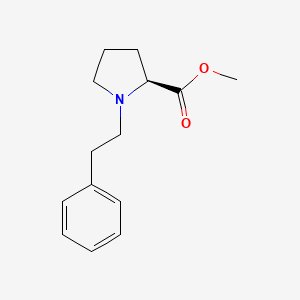
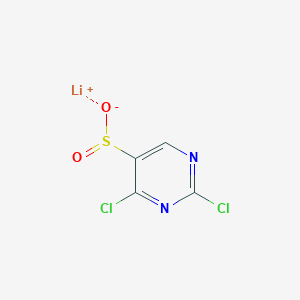

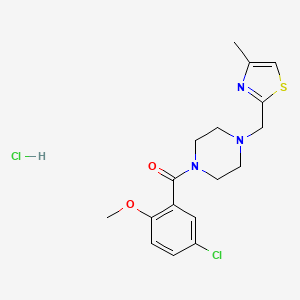
![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)
